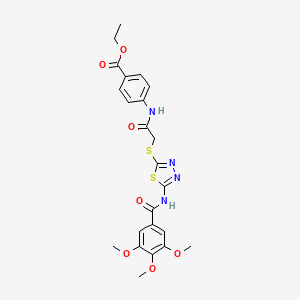![molecular formula C13H16N2O3S B2694262 1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea CAS No. 2380061-54-9](/img/structure/B2694262.png)
1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as PNU-74654 and is a urea derivative that has been synthesized using specific methods.
Mechanism of Action
The mechanism of action of PNU-74654 involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PNU-74654 has been shown to have various biochemical and physiological effects. Studies have shown that PNU-74654 inhibits the growth of cancer cells, induces apoptosis in cancer cells, and enhances the effectiveness of chemotherapy. PNU-74654 has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using PNU-74654 in lab experiments is its potential use in cancer research. PNU-74654 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes PNU-74654 a potential candidate for the development of cancer therapies. However, one of the limitations of using PNU-74654 in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of PNU-74654 and its potential side effects.
Future Directions
There are several future directions for the study of PNU-74654. One of the future directions is the development of PNU-74654 as a potential cancer therapy. Further studies are needed to determine the effectiveness of PNU-74654 in treating various types of cancer. Another future direction is the study of the potential side effects and toxicity of PNU-74654. Further studies are needed to determine the safety of PNU-74654 and its potential side effects. Additionally, the potential use of PNU-74654 in other research applications, such as inflammation and neurodegenerative diseases, should be explored.
Synthesis Methods
The synthesis method for PNU-74654 involves the reaction of 4-(furan-2-yl)thiophen-2-ylmethanol with 3-(2-methoxyethyl)isocyanate in the presence of a base. The resulting product is then purified to obtain PNU-74654.
Scientific Research Applications
PNU-74654 has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that PNU-74654 inhibits the growth of cancer cells and induces apoptosis in cancer cells. This makes PNU-74654 a potential candidate for the development of cancer therapies.
properties
IUPAC Name |
1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-6-4-14-13(16)15-8-11-7-10(9-19-11)12-3-2-5-18-12/h2-3,5,7,9H,4,6,8H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAYABUUOCJPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=CS1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)


![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)


![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2694191.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2694192.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2694196.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2694198.png)
